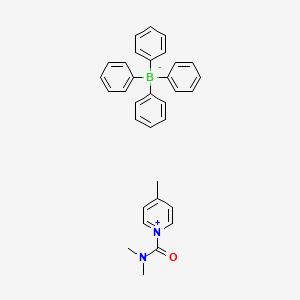
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a pyridinium ion substituted with a dimethylcarbamoyl group and a methyl group, paired with a tetraphenylborate anion. The combination of these groups imparts distinct characteristics that make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 4-methylpyridine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium tetraphenylborate to form the final product. The reaction is usually carried out in an organic solvent like acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: The tetraphenylborate anion can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like hydroxide ions or amines can react with the pyridinium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylcarbamoyl group can yield corresponding amides or carboxylic acids, while substitution reactions can produce various substituted pyridinium derivatives .
科学的研究の応用
1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is employed in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding, while the tetraphenylborate anion can participate in π-π interactions and coordination with metal ions. These interactions facilitate the compound’s role in catalysis, complex formation, and biological activity .
類似化合物との比較
- 1-(Dimethylcarbamoyl)-4-methylpyridinium chloride
- 1-(Dimethylcarbamoyl)-4-methylpyridinium bromide
- 1-(Dimethylcarbamoyl)-4-methylpyridinium iodide
Comparison: Compared to its analogs, 1-(Dimethylcarbamoyl)-4-methylpyridin-1-ium tetraphenylborate exhibits unique properties due to the presence of the tetraphenylborate anion. This anion enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. These characteristics make it more versatile and effective in various applications .
特性
分子式 |
C33H33BN2O |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
tetraphenylboranuide;N,N,4-trimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C9H13N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-4-6-11(7-5-8)9(12)10(2)3/h1-20H;4-7H,1-3H3/q-1;+1 |
InChIキー |
OCMLEVDCRIOZQD-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC=[N+](C=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



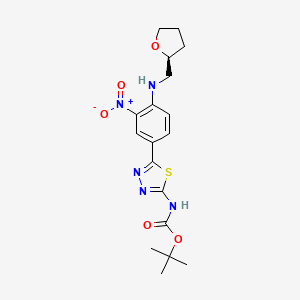
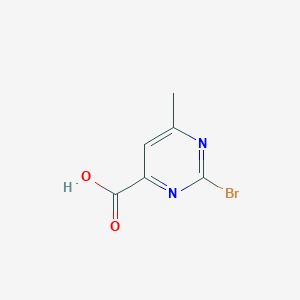
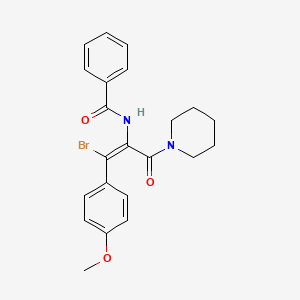

![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
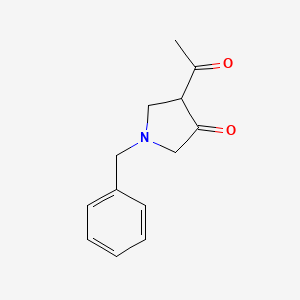
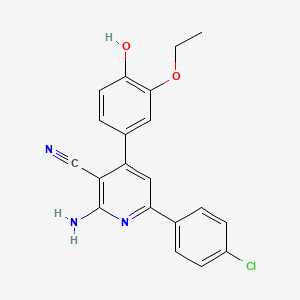
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
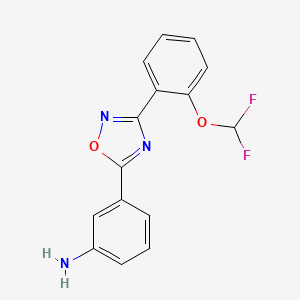
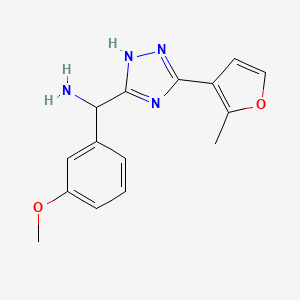
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)
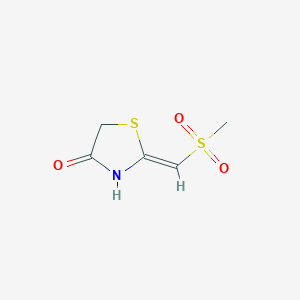
![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776061.png)
